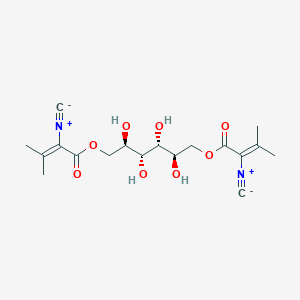
1,6-Di-O-(2-isocyano-3-methylcrotonyl)-D-mannitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is a chemical compound known for its unique structure and properties. It is also referred to as 1-O,6-O-Bis(2-isocyano-3-methyl-2-butenoyl)-D-mannitol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves the reaction of D-mannitol with 2-isocyano-3-methyl-2-butenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction environment .
Análisis De Reacciones Químicas
Types of Reactions
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antibiotic.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves its interaction with specific molecular targets and pathways. The compound’s isocyano groups are reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is similar to other isocyano compounds, such as:
Uniqueness
The uniqueness of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H24N2O8 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3/t11-,12-,15-,16-/m1/s1 |
Clave InChI |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
SMILES isomérico |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
SMILES canónico |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


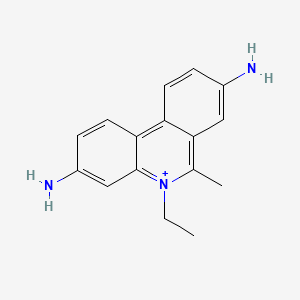
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)
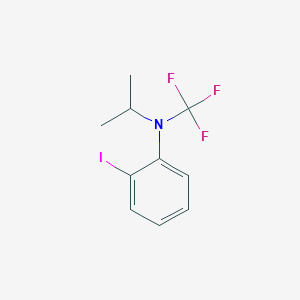


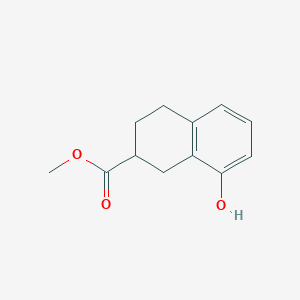
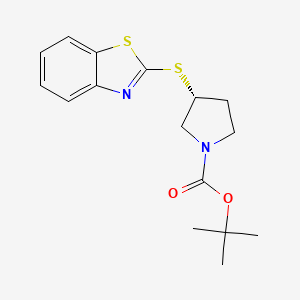
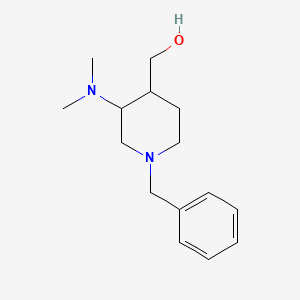

![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
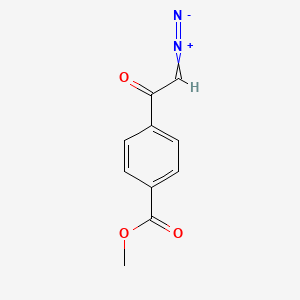
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)

